pyrrolidine hydrochloride

Physical form Flammability hazard Procurement safety

Pyrrolidine hydrochloride offers a non-flammable, shelf-stable solid alternative to pyrrolidine free base, addressing volatility and safety hazards in pharmaceutical intermediate and organocatalytic workflows. • Eliminates Class 3 flammable liquid storage requirements; ship and store at ambient temperature. • Enables precise gravimetric dispensing (±0.1 mg) with no volatility loss, ensuring stoichiometric accuracy. • Directly applicable in enamine-mediated reactions via in situ base liberation (e.g., DBU), as demonstrated in high-impact publications.

Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
CAS No. 25150-61-2
Cat. No. B1214614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrrolidine hydrochloride
CAS25150-61-2
Synonymspyrrolidine
pyrrolidine hydrochloride
Molecular FormulaC4H10ClN
Molecular Weight107.58 g/mol
Structural Identifiers
SMILESC1CCNC1.Cl
InChIInChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H
InChIKeyFCLZCOCSZQNREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine Hydrochloride: Profile & Class Positioning


Pyrrolidine hydrochloride (CAS 25150-61-2, molecular formula C₄H₁₀ClN, molecular weight 107.58 g/mol) is the 1:1 hydrochloride salt of pyrrolidine, a five-membered saturated cyclic secondary amine [1]. It exists as a white crystalline solid with a melting point of 117–119 °C, in contrast to the parent free base which is a colorless to pale-yellow flammable liquid (mp −63 °C, bp 86–88 °C, flash point ~3 °C) [2]. The compound serves as a shelf-stable, non-flammable source of pyrrolidine and is widely employed as a building block in pharmaceutical intermediate synthesis, as an organocatalyst precursor, and as a reagent for enamine-mediated transformations .

Pyrrolidine Hydrochloride: Why Substitution Fails


Substituting pyrrolidine hydrochloride with pyrrolidine free base, piperidine hydrochloride, or morpholine hydrochloride introduces quantifiable differences in physical state, flammability hazard, hygroscopicity, basicity, and oxidative stability that directly impact procurement logistics, storage protocols, and reaction performance. The free base is a Class 3 flammable liquid (flash point ~3 °C) requiring explosion-proof storage, whereas the hydrochloride is a non-flammable solid . The hydrochloride's deliquescent nature demands argon-blanketed storage , and its use in organocatalysis requires stoichiometric adjustment of an added base (e.g., DBU) to liberate the active free amine in situ [1]. Furthermore, the five-membered pyrrolidine ring confers a measurably higher conjugate-acid pKa (11.27) than the six-membered piperidine (11.22), which can influence protonation-dependent reactivity and extraction behavior [2].

Pyrrolidine Hydrochloride: Evidence vs. Analogs


Physical Form and Flammability

Pyrrolidine hydrochloride is a white crystalline solid (mp 117–119 °C) that is non-flammable under standard storage conditions, whereas pyrrolidine free base is a Class 3 flammable liquid with a flash point of ~3 °C and a boiling point of 86–88 °C [1][2]. This difference eliminates the need for explosion-proof storage cabinets, flame-resistant refrigeration, and VOC-compliant ventilation when procuring and handling the hydrochloride form .

Physical form Flammability hazard Procurement safety

Basicity vs. Piperidine

The conjugate acid of pyrrolidine (pyrrolidinium) exhibits an aqueous pKa of 11.27, while piperidinium (from piperidine) has a pKa of 11.22 [1]. Although the absolute difference of 0.05 pKa units is small, it reflects a genuine ring-size effect: the five-membered ring compresses the C–N–C bond angle, increasing the p-character of the nitrogen lone pair and enhancing proton affinity relative to the six-membered piperidine [2]. This differential protonation energy can become kinetically meaningful in acid-sensitive or pH-buffered catalytic cycles where the equilibrium between free amine and ammonium salt governs the concentration of the active nucleophilic species .

Basicity Protonation equilibrium Extraction partitioning

Hygroscopicity and Storage Stability

Pyrrolidine hydrochloride is markedly deliquescent, absorbing sufficient atmospheric moisture to form a syrupy liquid upon prolonged exposure to ambient air, as confirmed by experimental reports from the synthetic chemistry community [1]. This necessitates storage under inert gas (argon blanket) in tightly sealed containers . In contrast, pyrrolidine free base degrades primarily via photo-oxidation and reaction with atmospheric CO₂, discoloring from colorless to yellow upon exposure to light or humid air [2]. The degradation pathways are thus orthogonal: the hydrochloride requires moisture exclusion, while the free base requires exclusion of light, air, and CO₂ [2].

Hygroscopicity Storage condition Long-term stability

Oxidative Stability

Beckwith et al. (1983) demonstrated that uncatalyzed autoxidation of aqueous amine solutions occurs most rapidly in the free base form, with the rate correlating with the amine ionization potential [1]. Since pyrrolidine hydrochloride exists predominantly in the protonated pyrrolidinium form at pH values below ~10, the concentration of oxidizable free amine is orders of magnitude lower than in a solution of pyrrolidine free base at comparable total amine concentration. Additionally, pyrrolidines were found to oxidize faster than piperidines under equivalent conditions, making oxidative stability a more critical selection parameter for pyrrolidine-based reagents than for piperidine-based alternatives [1].

Autoxidation stability Amine oxidation Long-term integrity

In Situ Free Base Generation with DBU

In a 2023 Nature Communications study on skeletal modification of pyrrolidines, Shen et al. employed pyrrolidine•HCl in place of pyrrolidine free base, using DBU (0.6 mmol, i.e., 1.5 equivalents relative to the hydrochloride) to liberate the free amine in situ [1]. This protocol enabled the formal N-deletion and deconstruction of pyrrolidines to dienes under Standard Conditions-I (SC-I), demonstrating that the hydrochloride can serve as a functionally equivalent yet operationally more convenient substitute for the free base, provided the stoichiometry of the auxiliary base is appropriately adjusted [1]. The use of the hydrochloride eliminates the need to handle, dispense, and store the volatile, flammable free base, while the DBU counterion (Cl⁻) does not interfere with the sulfonylazidation/deconstruction sequence [1].

In situ liberation Organocatalysis Stoichiometric control

Commercial Purity and Quality Control

Commercially sourced pyrrolidine hydrochloride (CAS 25150-61-2) is routinely supplied at ≥98% purity by titration (T), with vendors such as Bidepharm and Aladdin Scientific providing batch-specific certificates of analysis including NMR, HPLC, and GC data . In comparison, pyrrolidine free base is typically specified at ≥99% by GC, but its purity can degrade during storage due to the aforementioned photo-oxidation and CO₂ absorption, leading to batch-to-batch variability . The hydrochloride's solid form and resistance to oxidative degradation contribute to more stable purity profiles over the shelf life of the product .

Purity specification Quality control Batch consistency

Pyrrolidine Hydrochloride: Application Scenarios


Asymmetric Organocatalysis with In Situ Base

For laboratories conducting enamine- or iminium-based organocatalytic reactions (e.g., asymmetric Michael additions, aldol condensations), pyrrolidine hydrochloride offers a non-flammable, solid alternative to pyrrolidine free base. As demonstrated by Shen et al. (2023), the hydrochloride can be used directly in reactions by adding a stoichiometric excess of an auxiliary base such as DBU to liberate the active pyrrolidine in situ [1]. This approach eliminates the need for handling volatile, odorous, and flammable free amine and has been validated in a Nature Communications publication for a demanding skeletal modification reaction [1]. Procurement of the hydrochloride is therefore recommended for groups seeking a safer, more convenient pyrrolidine source without sacrificing synthetic versatility.

Pharmaceutical Intermediate Synthesis

Pyrrolidine hydrochloride is a preferred form for pharmaceutical intermediate synthesis where precise stoichiometric control is critical. The solid, crystalline nature of the hydrochloride enables accurate gravimetric dispensing (±0.1 mg precision on standard analytical balances) without the volatility losses that can compromise the stoichiometry of liquid free-base aliquots . Commercial suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC traces, supporting the traceability requirements of GLP-adjacent medicinal chemistry workflows . The ≥98% purity specification, combined with the compound's resistance to oxidative degradation, ensures consistent performance across multi-step synthetic sequences [2].

pH-Controlled Reaction Media

In reaction systems where the equilibrium between free pyrrolidine and pyrrolidinium ion controls reactivity—such as pH-dependent extraction, solid-phase peptide synthesis, or metal-complexation protocols—pyrrolidine hydrochloride provides a well-defined, pre-protonated starting form. The conjugate acid pKa of 11.27 [3] means that at physiological or mildly basic pH (7–9), >99.99% of the amine remains protonated, effectively suppressing nucleophilic side reactions that would proceed via the free base. This contrasts with piperidine hydrochloride (pKa 11.22), where the slightly lower basicity results in marginally higher free amine concentration at a given pH—a difference that may be negligible for most applications but can become significant in highly sensitive kinetic resolutions [3].

Enamine Formation with Reduced Hazard

Pyrrolidine hydrochloride can replace pyrrolidine free base in enamine-mediated transformations (e.g., Stork enamine alkylation, enamine-based cross-coupling) when used in conjunction with a suitable base. The non-flammable solid form simplifies shipping, storage, and waste handling, reducing the regulatory burden associated with Class 3 flammable liquids [4]. This is particularly advantageous for academic teaching laboratories, high-throughput screening facilities, and contract research organizations where safety compliance overhead scales with the number of hazardous reagents in inventory. The ~51% higher formula weight of the hydrochloride relative to the free base must be accounted for in stoichiometric calculations (correction factor: 107.58/71.12 ≈ 1.51) [1][4].

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